molecular formula C24H25N3O6S B11439146 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-cyclohexylacetate

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-cyclohexylacetate

Cat. No.: B11439146
M. Wt: 483.5 g/mol
InChI Key: XSKXKKSSIIHEGU-UHFFFAOYSA-N
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Description

3-METHYL-4-(4-NITROBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 2-CYCLOHEXYLACETATE is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(4-NITROBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 2-CYCLOHEXYLACETATE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the nitrobenzenesulfonyl and phenyl groups via electrophilic aromatic substitution reactions. The final step involves esterification to attach the 2-cyclohexylacetate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-(4-NITROBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 2-CYCLOHEXYLACETATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

3-METHYL-4-(4-NITROBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 2-CYCLOHEXYLACETATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-4-(4-NITROBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 2-CYCLOHEXYLACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, which can modulate biological pathways. For example, the nitrobenzenesulfonyl group may interact with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-NITROBENZENESULFONYL-1-PHENYL-1H-PYRAZOL-5-YL 2-CYCLOHEXYLACETATE: Lacks the methyl group at the 3-position.

    3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-CYCLOHEXYLACETATE: Lacks the nitrobenzenesulfonyl group.

    3-METHYL-4-(4-NITROBENZENESULFONYL)-1H-PYRAZOL-5-YL 2-CYCLOHEXYLACETATE: Lacks the phenyl group.

Uniqueness

3-METHYL-4-(4-NITROBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 2-CYCLOHEXYLACETATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitrobenzenesulfonyl group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25N3O6S

Molecular Weight

483.5 g/mol

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate

InChI

InChI=1S/C24H25N3O6S/c1-17-23(34(31,32)21-14-12-20(13-15-21)27(29)30)24(26(25-17)19-10-6-3-7-11-19)33-22(28)16-18-8-4-2-5-9-18/h3,6-7,10-15,18H,2,4-5,8-9,16H2,1H3

InChI Key

XSKXKKSSIIHEGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)CC3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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